4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-ethyl-N-[(4-methoxyphenyl)methyl]-2-nitroaniline
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Overview
Description
4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-ethyl-N-[(4-methoxyphenyl)methyl]-2-nitroaniline is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, nitro group, and multiple methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-ethyl-N-[(4-methoxyphenyl)methyl]-2-nitroaniline typically involves multiple steps, starting from readily available precursors. One common approach includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids or their derivatives. The nitroaniline moiety can be introduced via nitration reactions of aniline derivatives, followed by coupling with the oxadiazole intermediate under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography. The specific conditions would depend on the scale of production and the desired application of the compound .
Chemical Reactions Analysis
Types of Reactions
4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-ethyl-N-[(4-methoxyphenyl)methyl]-2-nitroaniline can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine or chlorinating agents under acidic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Conversion of the nitro group to an amine.
Substitution: Introduction of halogen atoms or other substituents on the aromatic rings.
Scientific Research Applications
4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-ethyl-N-[(4-methoxyphenyl)methyl]-2-nitroaniline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Potential use in the study of biological pathways and interactions due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-ethyl-N-[(4-methoxyphenyl)methyl]-2-nitroaniline involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The nitro group and oxadiazole ring play crucial roles in its activity, influencing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: Shares the dimethoxyphenyl moiety but differs in overall structure and applications.
3,4-Dimethoxyacetophenone: Contains the dimethoxyphenyl group but lacks the oxadiazole and nitro functionalities.
Uniqueness
4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-ethyl-N-[(4-methoxyphenyl)methyl]-2-nitroaniline is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse applications in various scientific fields, setting it apart from simpler analogs .
Properties
IUPAC Name |
4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-ethyl-N-[(4-methoxyphenyl)methyl]-2-nitroaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O6/c1-5-29(16-17-6-10-20(33-2)11-7-17)21-12-8-19(14-22(21)30(31)32)26-27-25(28-36-26)18-9-13-23(34-3)24(15-18)35-4/h6-15H,5,16H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQFDHECHUJGCSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=C(C=C1)OC)C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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